2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one
CAS No.: 1210038-76-8
Cat. No.: VC11598068
Molecular Formula: C11H9BrO3
Molecular Weight: 269.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210038-76-8 |
|---|---|
| Molecular Formula | C11H9BrO3 |
| Molecular Weight | 269.1 |
Introduction
Structural and Molecular Characteristics
The compound’s structure features a benzofuran core substituted with a methoxy group at the 7-position and a bromine atom at the 2-position of the ethanone side chain. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉BrO₃ |
| Molecular Weight | 269.1 g/mol |
| IUPAC Name | 2-Bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one |
| CAS Number | 1210038-76-8 |
The methoxy group enhances solubility in polar solvents, while the bromine atom introduces electrophilic character, facilitating nucleophilic substitution reactions. Single-crystal X-ray diffraction studies of analogous benzofuran derivatives reveal bond lengths of approximately 1.89 Å for C–Br, consistent with typical carbon-halogen bonds.
Synthesis and Optimization
Industrial and laboratory synthesis of this compound typically involves bromination of 7-methoxy-1-benzofuran-2-yl ethanone. The reaction proceeds under controlled conditions to ensure regioselectivity:
-
Bromination: Treatment of the precursor with bromine (Br₂) in diethyl ether at 0°C for 2 hours, followed by gradual warming to room temperature.
-
Workup: Quenching with sodium bicarbonate (NaHCO₃), extraction with dichloromethane, and purification via recrystallization from ethanol.
Yields for this method range from 30% to 70%, depending on reaction scale and purity of starting materials. Industrial protocols often employ catalytic Lewis acids like aluminum chloride (AlCl₃) to accelerate the reaction and improve selectivity.
Chemical Reactivity and Derivative Formation
The compound’s reactivity is dominated by two functional groups: the bromine atom and the ketone moiety. Key reactions include:
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles such as amines or thiols. For example, reaction with piperidine in dimethylformamide (DMF) at 80°C produces 2-piperidino derivatives, which are intermediates in anticancer drug synthesis.
Ketone Transformations
The ethanone group participates in condensation reactions, forming Schiff bases with primary amines. These derivatives exhibit enhanced antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus.
Biological Activities and Mechanisms
Benzofuran derivatives are renowned for their broad-spectrum biological effects, and this compound is no exception:
Antibacterial Efficacy
The compound’s halogenated structure confers activity against Gram-positive bacteria. Comparative studies show:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16–32 |
| Bacillus subtilis | 32–64 |
Structure-activity relationship (SAR) analyses indicate that bromine enhances membrane permeability, while the methoxy group stabilizes interactions with bacterial enzymes like dihydrofolate reductase.
Research Applications and Future Directions
2-Bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one serves as a versatile scaffold in drug discovery:
-
Antiviral Development: Derivatives inhibit viral protease activity in computational docking studies, suggesting potential against HIV-1.
-
Material Science: The benzofuran core’s conjugated π-system enables applications in organic light-emitting diodes (OLEDs).
Ongoing research aims to optimize pharmacokinetic properties, particularly oral bioavailability and metabolic stability. Hybrid derivatives combining benzofuran and triazole moieties are under investigation to enhance target specificity.
Comparison with Structural Analogs
The compound’s uniqueness becomes apparent when compared to related benzofurans:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1-(5-Bromo-7-methoxybenzofuran-2-yl)ethanone | Bromine at position 5 | Higher cytotoxicity (IC₅₀: 5 µM) |
| 2-Fluoro-7-methoxybenzofuran | Fluorine instead of bromine | Reduced antibacterial potency |
The 7-methoxy-2-bromo substitution pattern in this compound balances electronic effects and steric bulk, making it ideal for further functionalization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume